molecular formula C10H12ClNO2 B12273933 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

Cat. No.: B12273933
M. Wt: 213.66 g/mol
InChI Key: AXYXMBPSIPRCSF-UHFFFAOYSA-N
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Description

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanoic acid, featuring an amino group, a chlorophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid typically involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-(4-chlorophenyl)-2-nitropropane, which undergoes further reduction to yield this compound. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield 3-(4-chlorophenyl)-2-nitropropanoic acid, while reduction can revert it back to the original compound.

Scientific Research Applications

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)propanoic acid
  • 3-Amino-3-(2-chlorophenyl)propanoic acid
  • 3-Amino-3-(3-chlorophenyl)propanoic acid

Uniqueness

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring also affects its interactions with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12ClNO2/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7/h2-6,9H,12H2,1H3,(H,13,14)

InChI Key

AXYXMBPSIPRCSF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)N)C(=O)O

Origin of Product

United States

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